molecular formula C8H8N2O B13833364 1-methyl-1H-benzimidazole 3-oxide

1-methyl-1H-benzimidazole 3-oxide

Katalognummer: B13833364
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: JWRHLNULSQKDQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole,1-methyl-,3-oxide(9CI) is a heterocyclic organic compound with the molecular formula C8H8N2O. It belongs to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring. This compound is of significant interest due to its diverse applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole,1-methyl-,3-oxide(9CI) typically involves the condensation of 1,2-diaminobenzene with various aldehydes under oxidative conditions. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and green chemistry principles are often employed to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Benzimidazole,1-methyl-,3-oxide(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole,1-methyl-,3-oxide(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic properties, including its role in developing new drugs.

    Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Wirkmechanismus

The mechanism by which 1H-Benzimidazole,1-methyl-,3-oxide(9CI) exerts its effects involves interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth, making it an effective antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Benzimidazole,1-methyl-,3-oxide(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and oxide groups can enhance its stability, reactivity, and biological activity compared to other benzimidazole derivatives .

Eigenschaften

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

1-methyl-3-oxidobenzimidazol-3-ium

InChI

InChI=1S/C8H8N2O/c1-9-6-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3

InChI-Schlüssel

JWRHLNULSQKDQG-UHFFFAOYSA-N

Kanonische SMILES

CN1C=[N+](C2=CC=CC=C21)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.